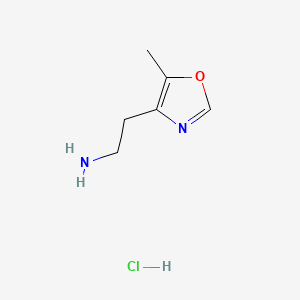
methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, also known as MDBC, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. MDBC is a benzoxazine derivative that has a wide range of biological and chemical properties, making it an interesting subject for research.
Wirkmechanismus
The mechanism of action of methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is not well understood. However, it is believed that methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate acts as a free radical initiator, initiating the polymerization of monomers. This process involves the formation of a radical species, which then reacts with the monomer to form a polymer chain.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. However, studies have shown that methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is not toxic to cells and does not cause significant damage to DNA. methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has also been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is its ability to initiate the polymerization of various monomers. This property makes it an important compound in the development of new polymers with unique properties. However, one of the limitations of methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is its low solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for research on methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. One area of research is the development of new polymers using methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate as an initiator. Another area of research is the investigation of methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate's antibacterial properties and its potential as a new antibiotic. Additionally, more research is needed to understand the mechanism of action of methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate and its potential applications in other fields, such as medicine and materials science.
Conclusion
In conclusion, methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has been shown to initiate the polymerization of various monomers, making it an important compound in the development of new polymers with unique properties. methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate also has antibacterial properties, making it a potential candidate for the development of new antibiotics. While there is still much to learn about methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, its unique properties make it an interesting subject for future research.
Synthesemethoden
Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can be synthesized through a variety of methods, including the reaction of 3-aminophenol with methyl 3-oxobutanoate under acidic conditions. Another method involves the reaction of 3-aminophenol with methyl 3-oxobutanoate in the presence of a weak base such as sodium bicarbonate. The product is then treated with acetic anhydride to form methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is as a polymerization initiator. methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has been shown to initiate the polymerization of various monomers, including styrene, methyl methacrylate, and vinyl acetate. This property makes methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate an important compound in the development of new polymers with unique properties.
Eigenschaften
IUPAC Name |
methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-10(11(13)14-2)15-9-6-4-3-5-8(9)12-7/h3-7,10,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYNSPQICDDDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B7451957.png)
![N-(2-ethoxyphenyl)-2-{4-[(4-isopropylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B7451965.png)
![N-{2-[butyl(methyl)amino]ethyl}-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B7451972.png)

![N-(1,1-dioxothiolan-3-yl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7451995.png)
![2-[[5-Methyl-4-(p-tolyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholino-ethanone](/img/structure/B7452013.png)




![4-Methyl-1-[(3-methylisoxazol-5-yl)carbonyl]piperidine](/img/structure/B7452047.png)

![[[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7452050.png)
